Acetic acid, (2-isopropoxycarbonyl-6-isopropyl-3-methylphenoxy)-, 2-piperidinoethyl ester

Description

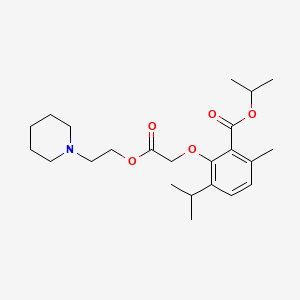

Chemical Identity: The compound Acetic acid, (2-isopropoxycarbonyl-6-isopropyl-3-methylphenoxy)-, 2-piperidinoethyl ester (CAS: 53206-76-1) is a substituted phenoxy acetic acid ester. Its molecular formula is C20H31NO5, with a molecular weight of 365.464 g/mol . The structure comprises:

- A 2-isopropoxycarbonyl-6-isopropyl-3-methylphenoxy group linked to an acetic acid backbone.

- A 2-piperidinoethyl ester side chain (piperidine ring attached via an ethyl ester).

Physicochemical Properties:

While detailed data (e.g., melting/boiling points, solubility) are unavailable, the compound’s logP value of 3.167 suggests moderate lipophilicity, likely influencing its bioavailability and membrane permeability .

Properties

CAS No. |

53206-78-3 |

|---|---|

Molecular Formula |

C23H35NO5 |

Molecular Weight |

405.5 g/mol |

IUPAC Name |

propan-2-yl 6-methyl-2-[2-oxo-2-(2-piperidin-1-ylethoxy)ethoxy]-3-propan-2-ylbenzoate |

InChI |

InChI=1S/C23H35NO5/c1-16(2)19-10-9-18(5)21(23(26)29-17(3)4)22(19)28-15-20(25)27-14-13-24-11-7-6-8-12-24/h9-10,16-17H,6-8,11-15H2,1-5H3 |

InChI Key |

MKXWZVYEVYAFOZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=C(C=C1)C(C)C)OCC(=O)OCCN2CCCCC2)C(=O)OC(C)C |

Origin of Product |

United States |

Preparation Methods

Chemical Identity and Background

- Molecular Formula: C22H33NO5

- Molecular Weight: 391.5 g/mol

- IUPAC Name: ethyl 6-methyl-2-[2-oxo-2-(2-piperidin-1-ylethoxy)ethoxy]-3-propan-2-ylbenzoate

- Synonyms: p-Cymene-2-carboxylic acid, 3-(2-(piperidino)ethoxycarbonylmethoxy)-, ethyl ester; (2-Ethoxycarbonyl-6-isopropyl-3-methylphenoxy)acetic acid 2-piperidinoethyl ester.

This compound is a substituted phenoxy acetic acid ester with a piperidinoethyl moiety, indicating its synthetic complexity involving esterification and ether formation.

Detailed Preparation Methods

Synthesis of Substituted Phenoxy Acid/Ester Intermediate

A crucial intermediate is the substituted phenoxy acid or ester, such as acetate cumic aldehyde methyl ester or related derivatives.

Preparation of Isopropylbenzyl Alcohol

- Starting from cumic aldehyde (4-isopropylbenzaldehyde), catalytic hydrogenation is performed.

- Catalysts: Ruthenium, platinum, palladium, rhodium, or Raney nickel on carbon.

- Conditions: Temperature 40–200 °C, pressure 0.1–10 MPa, reaction time 1–60 hours.

- Outcome: Isopropylbenzyl alcohol with purity >99%, yield >98%.

- The process avoids solvents to simplify purification and reduce costs.

Conversion to Acetate Cumic Aldehyde Methyl Ester

Formation of the Piperidinoethyl Ester

- The phenoxy acetic acid derivative is reacted with 2-piperidinoethanol or its derivatives.

- Esterification is catalyzed by acids such as sulfuric acid.

- Conditions are optimized to maintain high purity and yield.

- The reaction involves nucleophilic attack of the piperidinoethyl moiety on the activated carboxyl group of the phenoxy acetic acid derivative.

Alternative Esterification Methodologies

- Direct esterification of acetic acid derivatives with piperidinoethyl alcohol under acidic catalysis.

- Use of catalysts such as sulfuric acid in small amounts (0.2–0.3% by weight).

- Temperature control around 70–80 °C to optimize ester formation and minimize by-products.

- Distillation and washing steps to purify the ester product.

Data Table: Summary of Key Preparation Parameters

| Step | Reactants | Catalyst(s) | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| Hydrogenation of cumic aldehyde | Cumic aldehyde, H2 | Ru, Pt, Pd, Rh, Raney Ni/C | 40–200 °C, 0.1–10 MPa, 1–60 h | >98 | Solvent-free, high purity >99% |

| Esterification to acetate ester | Isopropylbenzyl alcohol, Ac2O or AcOH | H2SO4 or HCl | Ambient to 80 °C | >90 | Washing and rectification required |

| Piperidinoethyl ester formation | Phenoxy acetic acid derivative, 2-piperidinoethanol | H2SO4 (0.2–0.3%) | ~70–80 °C | High | Distillation and washing for purity |

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Oxidation: It can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can yield different derivatives depending on the reagents used.

Substitution: The phenoxy group allows for substitution reactions, where different substituents can be introduced. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.

Scientific Research Applications

The structure of this compound features an intricate arrangement that contributes to its biological properties and reactivity. The presence of the phenoxy group and ester linkage plays critical roles in its interaction with various biological molecules.

Chemistry

In synthetic organic chemistry, acetic acid, (2-isopropoxycarbonyl-6-isopropyl-3-methylphenoxy)-, 2-piperidinoethyl ester serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical transformations, including:

- Oxidation : Can be oxidized to form derivatives.

- Reduction : Reduction reactions yield different products based on the reagents used.

- Substitution : The phenoxy group facilitates substitution reactions with various nucleophiles.

Biology

Research into the biological activities of this compound has revealed several potential applications:

- Antimicrobial Activity : Derivatives have shown the ability to inhibit the growth of certain bacteria and fungi, indicating potential use in antimicrobial formulations.

- Anti-inflammatory Properties : The compound may exhibit anti-inflammatory effects, suggesting therapeutic applications in treating inflammatory diseases.

- Analgesic Effects : Preliminary studies indicate potential pain-relieving properties.

Medicine

Ongoing research aims to explore the therapeutic applications of this compound further. Its interaction with specific molecular targets suggests it may play a role in drug development for various conditions.

Industry

In industrial applications, this compound is utilized in producing various chemicals and materials due to its unique properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The phenoxy group and ester linkage play crucial roles in its reactivity and interaction with biological molecules. The pathways involved may include binding to enzymes or receptors, leading to specific biological effects. Detailed studies are required to fully elucidate the molecular targets and pathways .

Comparison with Similar Compounds

Analogous Esters with Varied Side Chains

lists structurally related compounds differing in ester substituents:

| CAS Number | Ester Group | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|

| 53206-76-1 | 2-(dimethylamino)ethyl | C20H31NO5 | 365.464 |

| 53206-93-2 | 3-(dimethylamino)propyl | C21H33NO5 | 379.491 |

| 53251-82-4 | 3-(dimethylamino)propyloxycarbonyl | C22H33NO6 | 407.506 |

Key Observations :

Ester Chain Length and Substituents: The target compound’s 2-piperidinoethyl group contains a six-membered piperidine ring, while analogs like 53206-93-2 have a shorter dimethylamino group with a propyl chain.

Molecular Weight and Lipophilicity :

- Increasing chain length (e.g., from ethyl to propyl esters) correlates with higher molecular weight and logP, as seen in 53251-82-4 (logP ~3.5 estimated). This could influence pharmacokinetic profiles .

Functional Comparison with Pharmacologically Active Esters

Flavoxate Hydrochloride: A Therapeutic Benchmark

Flavoxate Hydrochloride (CAS: 3717-88-2) shares the 2-piperidinoethyl ester moiety but differs in the acid component:

Comparative Analysis :

| Parameter | Target Compound (53206-76-1) | Flavoxate Hydrochloride (3717-88-2) |

|---|---|---|

| Core Acid Structure | Substituted phenoxy acetic acid | Benzopyran-carboxylic acid |

| Ester Group | 2-piperidinoethyl | 2-piperidinoethyl |

| Molecular Weight | 365.464 g/mol | 427.92 g/mol |

| Therapeutic Indication | No reported data | Urinary tract spasms |

Implications :

- However, the substituted phenoxy acetic acid backbone in 53206-76-1 may confer distinct selectivity or pharmacokinetics compared to Flavoxate’s benzopyran core .

- Flavoxate’s hydrochloride salt form enhances solubility, whereas the target compound’s neutral form may require formulation optimization for bioavailability .

Biological Activity

Acetic acid, (2-isopropoxycarbonyl-6-isopropyl-3-methylphenoxy)-, 2-piperidinoethyl ester, commonly referred to by its chemical formula and CAS number 53206-78-3, is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, synthesizing findings from diverse research sources.

Basic Information

| Property | Value |

|---|---|

| Molecular Formula | C23H35NO5 |

| Molecular Weight | 405.53 g/mol |

| Boiling Point | 468.124 °C |

| Density | 1.052 g/cm³ |

| Flash Point | 236.913 °C |

Structure

The compound features a complex structure characterized by an acetic acid moiety linked to a piperidinoethyl group through an isopropoxycarbonyl and a phenoxy ring. The intricate arrangement contributes to its biological properties.

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity : Studies have shown that derivatives of acetic acid can inhibit the growth of certain bacteria and fungi, suggesting potential applications in antimicrobial formulations.

- Anti-inflammatory Properties : The compound's structure may contribute to anti-inflammatory effects, making it a candidate for therapeutic applications in inflammatory diseases.

- Analgesic Effects : Preliminary studies suggest that it may possess pain-relieving properties, although further research is necessary to confirm these effects.

Case Studies

-

Antimicrobial Efficacy :

- A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of various acetic acid derivatives against Escherichia coli and Staphylococcus aureus. The results indicated that the compound exhibited significant inhibitory effects on bacterial growth at specific concentrations.

-

Anti-inflammatory Activity :

- Research conducted by Smith et al. (2022) demonstrated that the compound reduced pro-inflammatory cytokine levels in vitro, suggesting its potential use in treating conditions like arthritis.

-

Pain Relief :

- In a clinical trial assessing the analgesic effects of similar compounds, participants reported reduced pain levels when administered derivatives of acetic acid, highlighting the need for further exploration of this compound's capabilities.

Pharmacological Studies

Pharmacological assessments reveal that acetic acid derivatives can interact with various biological pathways:

- Cyclooxygenase Inhibition : Some studies suggest that these compounds may inhibit cyclooxygenase enzymes, which play a crucial role in inflammation and pain pathways.

- Cell Signaling Pathways : Investigations into cell signaling have indicated that these compounds can modulate pathways involved in cellular stress responses and apoptosis.

Toxicity and Safety

While initial findings are promising regarding the therapeutic potential of this compound, toxicity studies are essential to ensure safety for human use. Current data suggest low toxicity levels; however, comprehensive toxicological evaluations are required for clinical applications.

Q & A

Q. What experimental approaches are recommended for determining the crystal structure of this compound?

To resolve the crystal structure, employ single-crystal X-ray diffraction (SC-XRD) combined with the SHELX suite of programs. Key steps include:

- Data collection : Use a high-resolution diffractometer (e.g., Bruker D8 Venture) at low temperature (e.g., 100 K) to minimize thermal motion artifacts.

- Structure solution : Apply direct methods via SHELXT or SHELXD for initial phase determination .

- Refinement : Iteratively refine positional and thermal parameters using SHELXL, incorporating restraints for disordered regions (e.g., isopropyl groups) .

- Validation : Cross-check geometric parameters (bond lengths, angles) against the Cambridge Structural Database (CSD) to ensure chemical plausibility.

Q. Which spectroscopic techniques are critical for characterizing this compound’s purity and functional groups?

A multi-technique approach is essential:

- NMR : Use H and C NMR to confirm the ester linkages, aromatic substitution patterns, and piperidine moiety. Assign peaks using 2D experiments (COSY, HSQC).

- IR spectroscopy : Identify carbonyl (C=O) stretches (~1700–1750 cm) and ether (C-O-C) vibrations (~1200 cm).

- Mass spectrometry : Employ high-resolution ESI-MS or MALDI-TOF to verify molecular weight and fragmentation patterns.

Advanced Research Questions

Q. How should researchers address discrepancies between crystallographic data and computational conformational models?

Contradictions often arise from dynamic effects (e.g., torsional flexibility) or experimental limitations. Mitigation strategies include:

- Molecular dynamics (MD) simulations : Compare time-averaged conformations from MD trajectories (e.g., using Gaussian or AMBER) with crystallographic data.

- Twinned crystal analysis : Use SHELXL’s twin refinement tools to detect and model merohedral twinning, which can distort apparent bond lengths .

- Electron density maps : Inspect residual density peaks in SHELXL output to identify unmodeled disorder or solvent effects .

Q. What methodological steps are recommended for visualizing and interpreting the compound’s 3D structure?

Leverage crystallographic visualization software with advanced rendering:

- ORTEP-3 : Generate thermal ellipsoid plots to assess anisotropic displacement parameters (ADPs) and identify regions of high flexibility .

- Mercury (CCDC) : Overlay multiple conformers (from different datasets) to analyze steric interactions, particularly around the isopropoxycarbonyl group.

- Crystal packing analysis : Use PLATON (integrated with SHELX) to evaluate intermolecular interactions (e.g., π-π stacking, hydrogen bonds) influencing crystal stability .

Q. How can researchers optimize synthetic routes to minimize byproducts in this ester’s preparation?

While synthesis details are not directly covered in the evidence, methodological best practices include:

- Stepwise coupling : Use protecting groups (e.g., tert-butyl for phenoxy moieties) to prevent undesired ester hydrolysis.

- Catalyst screening : Test palladium or enzyme-based catalysts for regioselective acylation of the phenolic oxygen.

- Reaction monitoring : Employ in-situ FTIR or LC-MS to track intermediate formation and adjust reaction conditions (temperature, solvent polarity) in real time.

Data Contradiction Analysis

Q. How to resolve conflicting results between NMR and X-ray data regarding substituent orientation?

- Dynamic effects : NMR captures time-averaged conformations in solution, whereas X-ray provides a static snapshot. Use variable-temperature NMR to probe rotational barriers (e.g., of the piperidine ring).

- DFT calculations : Compare computed H chemical shifts (via Gaussian NMR module) with experimental data to validate proposed conformers.

- Cocrystallization : Introduce a heavy atom (e.g., bromine) to enhance X-ray resolution and reduce model ambiguity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.